1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one
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Overview
Description
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one is a complex organic compound that features a combination of indole, piperidine, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a piperidine moiety.
Deuteration: The incorporation of deuterium atoms can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of the Imidazolidinone Ring: The final step involves the cyclization of the intermediate compound to form the imidazolidinone ring, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Pharmacokinetics: The presence of deuterium atoms can alter the compound’s metabolic stability and absorption, making it useful for pharmacokinetic studies.
Industrial Applications: The compound can be used as a precursor or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to various receptors, while the piperidine and imidazolidinone rings can enhance binding affinity and specificity. The deuterium atoms may also influence the compound’s interaction with metabolic enzymes, potentially leading to altered metabolic pathways and improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(4-fluorophenyl)indole: Shares the indole and fluorophenyl moieties but lacks the piperidine and imidazolidinone rings.
1-(4-fluorophenyl)piperidine: Contains the piperidine and fluorophenyl groups but lacks the indole and imidazolidinone rings.
Imidazolidin-2-one: The core imidazolidinone structure without the additional substituents.
Uniqueness
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one is unique due to the combination of its structural features and the presence of deuterium atoms. This combination can result in distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H26ClFN4O |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |
InChI Key |
GZKLJWGUPQBVJQ-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCNC1=O)N2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Origin of Product |
United States |
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